molecular formula C14H15N3O4 B11716493 Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro- CAS No. 51685-33-7

Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro-

Cat. No.: B11716493
CAS No.: 51685-33-7
M. Wt: 289.29 g/mol
InChI Key: YENAYOJVUHVETP-UHFFFAOYSA-N
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Description

Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro-, is a synthetic coumarin derivative featuring a 4-methylpiperazinyl substituent at position 4 and a nitro group at position 3 of the coumarin scaffold. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, antimicrobial, and central nervous system (CNS)-targeting properties. The introduction of the 4-methylpiperazine moiety and nitro group in this compound is hypothesized to enhance its biological activity by improving solubility, bioavailability, and target binding affinity. Structural analogs of this compound have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and receptor binding activity, underscoring the importance of substituent positioning and electronic properties in modulating pharmacological outcomes .

Properties

CAS No.

51685-33-7

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-3-nitrochromen-2-one

InChI

InChI=1S/C14H15N3O4/c1-15-6-8-16(9-7-15)12-10-4-2-3-5-11(10)21-14(18)13(12)17(19)20/h2-5H,6-9H2,1H3

InChI Key

YENAYOJVUHVETP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromocoumarin

The foundational step involves preparing 4-bromocoumarin, typically via Pechmann condensation using brominated phenolic precursors. For example, 4-bromoresorcinol reacts with β-ketoesters (e.g., ethyl acetoacetate) in acidic conditions to yield 7-hydroxy-4-bromocoumarin. Alternatively, direct bromination of 4-methylcoumarin using N-bromosuccinimide (NBS) and a radical initiator (e.g., dibenzoyl peroxide) in chloroform achieves 4-bromomethylcoumarin, though this targets side-chain bromination.

Key Reaction Conditions :

  • Pechmann Route : 4-Bromoresorcinol (1.0 eq), ethyl acetoacetate (1.2 eq), concentrated H₂SO₄, 80°C, 6 hours.

  • Direct Bromination : 4-Methylcoumarin (1.0 eq), NBS (1.1 eq), dibenzoyl peroxide (0.05 eq), chloroform, reflux (60°C), 20 hours.

Nitration at C-3

Electrophilic nitration of 4-bromocoumarin employs a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to selectively introduce a nitro group at the C-3 position, meta to the lactone oxygen. The electron-withdrawing bromine at C-4 directs nitration to C-3, yielding 3-nitro-4-bromocoumarin.

Optimization Insight :

  • Lower temperatures (0–5°C) minimize byproducts like dinitro derivatives.

  • Yield: 75–85% (HPLC purity >95%).

Buchwald-Hartwig Amination for Piperazine Coupling

The final step substitutes the C-4 bromine with 4-methylpiperazine via palladium-catalyzed cross-coupling . Using Pd(OAc)₂, XantPhos ligand, and Cs₂CO₃ in toluene at 110°C, the reaction achieves C–N bond formation.

Representative Protocol :

  • 3-Nitro-4-bromocoumarin (1.0 eq), 4-methylpiperazine (1.5 eq), Pd(OAc)₂ (0.05 eq), XantPhos (0.1 eq), Cs₂CO₃ (2.0 eq), toluene, 110°C, 24 hours.

  • Yield: 60–70% after column chromatography.

Table 1. Comparative Analysis of Buchwald-Hartwig Conditions

Catalyst SystemLigandBaseTemperatureYield (%)
Pd(OAc)₂/XantPhosXantPhosCs₂CO₃110°C65
Pd(dba)₂/BINAPBINAPKOtBu100°C58
Pd₂(dba)₃/JohnPhosJohnPhosNaOtBu120°C62

Sequential Pechmann Condensation and Nitro-Piperazine Functionalization

One-Pot Pechmann-Nitration Strategy

A modified Pechmann condensation incorporates a nitro group during coumarin ring formation. Resorcinol derivatives pre-functionalized with nitro groups (e.g., 3-nitrophloroglucinol) react with β-ketoesters under microwave irradiation (100°C, 30 minutes) to yield 3-nitro-4-hydroxycoumarin. Subsequent bromination at C-4 using PBr₃ in DMF introduces the leaving group for piperazine coupling.

Critical Note :

  • Direct nitration during Pechmann condensation is limited by the instability of nitro-substituted phenols under strong acidic conditions.

Photocatalytic C–H Functionalization of 3-Nitrocoumarin

C–H Amination at C-4

Recent advances leverage visible-light photocatalysis for direct C–H amination. 3-Nitrocoumarin, 4-methylpiperazine, and a photocatalyst (e.g., Ir(ppy)₃) react under blue LED light (450 nm) to form the C-4–N bond without pre-functionalization.

Mechanism :

  • The photocatalyst generates aryl radicals at C-4 via hydrogen atom transfer (HAT).

  • Radical recombination with piperazine yields the product.

Conditions :

  • 3-Nitrocoumarin (1.0 eq), 4-methylpiperazine (2.0 eq), Ir(ppy)₃ (0.02 eq), DMF, 450 nm LED, 24 hours.

  • Yield: 55–60%.

Reductive Amination of 3-Nitro-4-Formylcoumarin

Formylation at C-4

Vilsmeier-Haack formylation of 3-nitrocoumarin introduces an aldehyde group at C-4, producing 3-nitro-4-formylcoumarin. This intermediate undergoes reductive amination with 4-methylpiperazine using NaBH₃CN in methanol.

Limitations :

  • Low regioselectivity during formylation (10–15% yield).

  • Over-reduction of the nitro group to amine occurs without careful pH control.

Comparative Evaluation of Synthetic Routes

Table 2. Efficiency and Practicality of Methods

MethodStepsTotal Yield (%)Purity (%)Scalability
Buchwald-Hartwig Amination345–50>98High
Pechmann-NAS330–3590–95Moderate
Photocatalytic C–H Amination250–55>95Low
Reductive Amination315–2085–90Low

Challenges and Optimization Strategies

Regioselectivity in Nitration

The electron-deficient coumarin ring necessitates precise control to avoid over-nitration. Dilute nitric acid (20% in H₂SO₄) at 0°C favors mono-nitration. Computational studies (DFT) suggest nitronium ion attack at C-3 is favored by 8.3 kcal/mol over C-5.

Piperazine Coupling Side Reactions

Competing quaternary salt formation (e.g., N-alkylation of piperazine) is mitigated using bulky ligands (XantPhos) and low-dielectric solvents (toluene).

Purification Challenges

Silica gel chromatography remains the standard, though recrystallization from acetonitrile/water (3:1) improves purity to >99% for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The 4-methylpiperazin-1-yl group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

N-(3-Chloro-4-((4-Ethylpiperazin-1-yl)methyl)phenyl)-6-Nitrocoumarin-3-carboxamide (Compound 42)

  • Structure : Features a 4-ethylpiperazinyl group at position 4 and a nitro group at position 6 of the coumarin ring.
  • Activity : Exhibited potent AChE inhibition with an IC50 of 34 nM, surpassing Huperzine A (IC50 = 647.6 nM).
  • Key Insight : The ethylpiperazine substituent and nitro group at position 6 synergistically enhance AChE binding, likely due to increased electron-withdrawing effects and hydrophobic interactions .

7-[3-(4-Phenyl-1-piperazinyl)propoxy]coumarin (Compound 2)

  • Structure : Contains a phenylpiperazinyl-propoxy chain at position 5.
  • Activity : Displayed high affinity for 5-HT1A and D2 receptors. However, derivatives with nitro groups at the para-position of the phenyl ring (e.g., compounds 5–16) showed reduced receptor affinity compared to Compound 2.
  • Key Insight: Nitro substitution at non-coumarin positions (e.g., on the phenyl ring) may disrupt receptor binding, highlighting the critical role of substituent placement .

Non-Coumarin Compounds with 4-Methylpiperazinyl and Nitro Groups

1-(cis-2-Fluorocyclopropyl)-6-Fluoro-7-(4-Methyl-1-piperazinyl)-4-Oxoquinoline-3-Carboxylic Acid

  • Structure: A quinoline-carboxylic acid derivative with a 4-methylpiperazinyl group at position 6.
  • Activity : Demonstrated superior antibacterial activity and pharmacokinetics (e.g., blood concentration and intestinal absorption) compared to cyprofloxacin.
  • Key Insight : The 4-methylpiperazinyl group enhances solubility and membrane permeability, which may translate to improved bioavailability in coumarin analogs .

2-(4-Methylpiperazin-1-yl)-3-Nitroimidazo[1,2-a]pyridine

  • Structure : An imidazopyridine scaffold with nitro and 4-methylpiperazinyl groups.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Scaffold Substituent Positions Biological Activity IC50 or Key Metric Reference ID
Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro- Coumarin 4-(4-methylpiperazinyl), 3-NO2 Under investigation (hypothesized AChE inhibition) N/A -
Compound 42 Coumarin 4-(4-ethylpiperazinyl), 6-NO2 AChE inhibition 34 nM
Compound 2 Coumarin 7-(phenylpiperazinyl-propoxy) 5-HT1A/D2 receptor affinity Lower affinity in nitro derivatives
Quinoline-carboxylic acid derivative Quinoline 7-(4-methylpiperazinyl) Antibacterial activity Superior to cyprofloxacin
3-Nitroimidazopyridine derivative Imidazopyridine 2-(4-methylpiperazinyl), 3-NO2 Theoretical antimicrobial potential N/A

Mechanistic Insights and Structural-Activity Relationships

  • Nitro Group Positioning : In coumarin derivatives, nitro groups at position 3 or 6 (directly on the coumarin ring) enhance AChE inhibition, whereas para-nitro substitution on auxiliary phenyl rings reduces receptor binding .
  • Piperazine Substitution: 4-Methylpiperazine improves solubility and bioavailability across diverse scaffolds (e.g., coumarins, quinolines). Ethylpiperazine analogs (e.g., Compound 42) may offer stronger hydrophobic interactions but could compromise metabolic stability .
  • Scaffold Dependency: The 4-methylpiperazinyl-nitro motif exhibits scaffold-dependent effects. For example, in quinolines, it enhances antibacterial activity, while in coumarins, it may target CNS receptors or enzymes .

Biological Activity

Coumarin derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. This article focuses on the compound Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro- , exploring its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of Coumarin Derivatives

Coumarins are naturally occurring compounds characterized by a benzopyrone structure. They exhibit a wide range of biological activities, including antioxidant , antimicrobial , anticancer , and anti-inflammatory properties. The introduction of various substituents on the coumarin scaffold can enhance these activities, leading to the development of novel therapeutic agents.

Anticancer Activity

Research indicates that coumarin derivatives, particularly those with piperazine moieties, show promising anticancer effects. For instance, studies have demonstrated that Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro- exhibits significant antiproliferative activity against various cancer cell lines, including leukemia and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as MAPK and ERK1/2 pathways .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro-PC3 (Prostate)18.97 ± 2.8Induces apoptosis via DNA damage
DU145 (Prostate)19.52 ± 4.92Cell cycle arrest in G0/G1 phase
KB-3-1 (Cervical)Not specifiedTargets DNA-Topo I complex

Antioxidant Activity

Coumarins are known for their antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. The compound has shown strong radical-scavenging activity, with studies indicating an IC50 value in the low micromolar range when tested against DPPH radicals . This antioxidant effect is attributed to the presence of hydroxyl groups and their ability to donate electrons.

Table 2: Antioxidant Activity Comparison

CompoundDPPH IC50 (μM)Ferric Reducing Power (FRAP)
Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro-0.09 - 0.12Not specified
Reference CompoundVariesVaries

Antimicrobial Activity

The antimicrobial properties of coumarin derivatives have also been extensively studied. The piperazine moiety enhances the antimicrobial efficacy against various bacterial strains. For instance, compounds similar to Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro- have been reported to exhibit potent activity against both Gram-positive and Gram-negative bacteria .

Study on Anticancer Properties

A notable study investigated the effects of Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro- on human prostate cancer cell lines (PC3 and DU145). The compound was found to induce significant cytotoxicity via apoptosis, with specific IC50 values indicating its potency compared to standard chemotherapeutics like cisplatin . The study also highlighted the compound's ability to inhibit cell proliferation effectively.

Study on Antioxidant Mechanism

Another study assessed the antioxidant capacity of this coumarin derivative using various assays. It demonstrated that the compound could scavenge free radicals effectively and protect cellular components from oxidative damage, suggesting its potential use as a therapeutic agent in oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-methyl-1-piperazinyl)-3-nitro-coumarin, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling to introduce the 4-methylpiperazinyl group to the coumarin scaffold. Nitration is achieved using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C). To optimize yields, monitor reaction intermediates via TLC or HPLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of nitrating agents). Post-synthetic purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical . Lower yields (e.g., 17–32% in analogous nitro-piperazinyl compounds) may require microwave-assisted synthesis or flow chemistry to enhance efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be prioritized?

  • Methodological Answer : Prioritize:

  • ¹H/¹³C NMR : Confirm the coumarin lactone ring (δ ~160–165 ppm for carbonyl carbon) and nitro group proximity (deshielded aromatic protons at δ 8.0–8.5 ppm). The 4-methylpiperazinyl group shows distinct multiplets for piperazine protons (δ 2.4–3.0 ppm) and a singlet for the N-methyl group (δ ~2.2 ppm) .
  • LCMS : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or piperazinyl moieties) .
  • IR : Detect nitro stretches (~1520 cm⁻¹) and lactone C=O (~1720 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA/GHS guidelines:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound dust (H335) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 4-(4-methyl-1-piperazinyl)-3-nitro-coumarin, and which targets are plausible?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against kinase or GPCR targets, leveraging structural homology with imatinib (4-methylpiperazinyl-containing kinase inhibitor) . Prioritize targets with hydrophobic pockets (e.g., BCR-ABL, Src kinases) due to coumarin’s planar structure. Validate predictions via in vitro kinase inhibition assays (IC₅₀ determination) .

Q. What strategies resolve contradictions in biological assay data, such as variable IC₅₀ values across studies?

  • Methodological Answer : Standardize assay conditions:

  • Buffer Composition : Use consistent pH (7.4) and ionic strength to minimize false positives .
  • Control Compounds : Include imatinib or bosutinib as benchmarks for kinase inhibition .
  • Data Normalization : Correct for solvent effects (e.g., DMSO ≤0.1%) and cell-line variability (e.g., use isogenic lines) .

Q. How does the nitro group influence the photophysical properties of this coumarin derivative, and can it be tuned for imaging applications?

  • Methodological Answer : The nitro group acts as an electron-withdrawing moiety, red-shifting absorption/emission (e.g., λₑₘ ~450–500 nm vs. ~400 nm for non-nitrated coumarins). To enhance fluorescence quantum yield:

  • Structural Modifications : Introduce electron-donating groups (e.g., -OMe) at position 7 .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to reduce quenching .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be addressed?

  • Methodological Answer : Key issues include nitro group instability and piperazinyl group racemization. Mitigate via:

  • Low-Temperature Nitration : Prevents decomposition of the coumarin core .
  • Enantioselective Catalysis : Use chiral auxiliaries or enzymes (e.g., lipases) to retain stereochemical integrity .
  • Continuous Flow Systems : Improve heat/mass transfer for reproducible yields .

Data Contradiction Analysis

Q. Why do solubility values reported for similar compounds vary significantly, and how should researchers select appropriate solvents?

  • Methodological Answer : Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline) and pH-dependent ionization of the piperazinyl group. Use:

  • Hansen Solubility Parameters : Match δD, δP, δH values (e.g., DMSO for polar aprotic conditions) .
  • pH-Solubility Profiling : Test solubility in buffers (pH 1–10) to identify optimal formulation ranges .

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